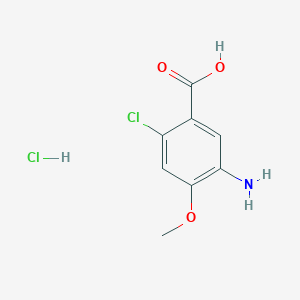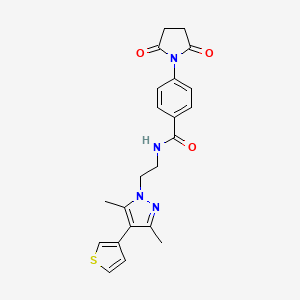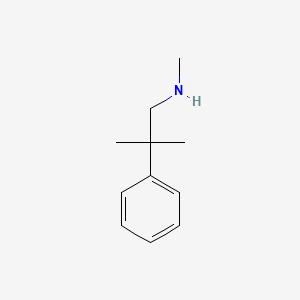
2-(5-bromopirazin-2-il)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-bromopyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O2 . It is used in scientific research and exhibits high perplexity and burstiness, making it ideal for various applications in the field.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-bromopyrazin-2-yl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 5-bromopyrazin-2-yl group . The InChI code for this compound is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyrazin-2-yl)acetate has a molecular weight of 245.07 . It is a low-melting solid or semi-solid or liquid or cloudy liquid . The predicted boiling point is 296.3±35.0 °C and the predicted density is 1.518±0.06 g/cm3 .Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-bromopyrazin-2-yl)acetate is not well understood. However, studies have suggested that it may act as a nucleophile and undergo substitution reactions with electrophilic compounds. It may also act as a ligand and form coordination complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 2-(5-bromopyrazin-2-yl)acetate. However, studies have suggested that it may exhibit antimicrobial, anti-inflammatory, and antitumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-(5-bromopyrazin-2-yl)acetate in lab experiments include its high yield of synthesis, low cost, and diverse applications. However, it has limitations such as its potential toxicity and limited information on its mechanism of action.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-(5-bromopyrazin-2-yl)acetate in scientific research. One direction is the synthesis of novel pyrazine-based drugs with improved pharmacological properties. Another direction is the use of Ethyl 2-(5-bromopyrazin-2-yl)acetate as a ligand in coordination chemistry to synthesize new metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of Ethyl 2-(5-bromopyrazin-2-yl)acetate.
Conclusion:
In conclusion, Ethyl 2-(5-bromopyrazin-2-yl)acetate is an important intermediate in the synthesis of various organic compounds and has diverse applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand the potential of Ethyl 2-(5-bromopyrazin-2-yl)acetate in scientific research.
Métodos De Síntesis
Ethyl 2-(5-bromopyrazin-2-yl)acetate can be synthesized by reacting 5-bromopyrazine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield. The chemical structure of Ethyl 2-(5-bromopyrazin-2-yl)acetate is shown below:
Aplicaciones Científicas De Investigación
Desarrollo de fármacos anticancerígenos
Un estudio publicado en Nature informó la síntesis de un nuevo derivado de pirazina, 1‑(5‑bromopirazin‑2‑il)‑1‑[3‑(trifluorometil)bencil]urea (BPU), que es estructuralmente similar a 2-(5-bromopirazin-2-il)acetato de etilo. Se encontró que este compuesto tenía propiedades anticancerígenas prometedoras.
Las propiedades anticancerígenas in vitro de BPU se evaluaron utilizando líneas celulares seleccionadas, incluidas las células Jurkat, HeLa y MCF‑7. BPU exhibió una capacidad citotóxica efectiva en las tres líneas celulares evaluadas. Se encontró que era más prominente con la línea celular Jurkat (IC50= 4.64 ± 0.08 µM). Cuando se sometió a análisis del ciclo celular, este compuesto detuvo efectivamente la progresión del ciclo celular en la fase sub‑G1 .
Además, la energía de acoplamiento de BPU puntuó computacionalmente − 9.0 kcal/mol con la metaloproteinasa de matriz 2 humana (MMP‑2) y − 7.8 kcal/mol con la metaloproteinasa de matriz 9 humana (MMP‑9), lo que denota resultados de unión prometedores en comparación con los medicamentos existentes para la terapia del cáncer .
Los hallazgos sugieren que el compuesto BPU podría ser un agente anticancerígeno prometedor ya que inhibió eficazmente la proliferación celular y se puede seleccionar para futuras investigaciones in vitro e in vivo .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 2-(5-bromopyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUEMUUSOJEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)


![N-cyclohexyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394194.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2394201.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)


